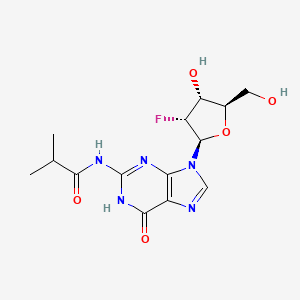

N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine

CAS No.: 80681-25-0

Cat. No.: VC3036567

Molecular Formula: C14H18FN5O5

Molecular Weight: 355.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80681-25-0 |

|---|---|

| Molecular Formula | C14H18FN5O5 |

| Molecular Weight | 355.32 g/mol |

| IUPAC Name | N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

| Standard InChI | InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7-,9-,13-/m1/s1 |

| Standard InChI Key | SLHADUUWJSVYGQ-HTFXMJNNSA-N |

| Isomeric SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F |

| SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F |

| Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F |

Introduction

Basic Chemical Identity and Structure

N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine represents a modified nucleoside with specific alterations to enhance its biochemical properties. The compound is registered with CAS number 80681-25-0 and possesses a molecular formula of C14H18FN5O5. Its structure features a 2'-fluoro modification on the deoxyribose sugar moiety and an isobutyryl group at the N2 position of the guanine base. The full IUPAC name is N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide.

Several synonyms exist for this compound in scientific literature, including:

-

2'-Deoxy-2'-fluoro-N-(2-Methyl-1-oxopropyl)guanosine

-

2'-Deoxy-2'-fluoro-N-isobutyrylguanosine

-

iBu-2'-F-dG

-

2'-Deoxy-N2-isobutyryl-2'-fluoroguanosine

The compound's structural characteristics can be defined by various chemical identifiers, as detailed in the following table:

| Identifier | Value |

|---|---|

| Molecular Formula | C14H18FN5O5 |

| Molecular Weight | 355.32 g/mol |

| Standard InChI | InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7-,9-,13-/m1/s1 |

| Standard InChIKey | SLHADUUWJSVYGQ-HTFXMJNNSA-N |

| Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F |

| PubChem Compound ID | 135742141 |

Physical and Chemical Properties

The physical and chemical properties of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine play crucial roles in determining its behavior in various biochemical and synthetic processes. Understanding these properties is essential for researchers working with this modified nucleoside.

Physical Properties

N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine is available in powder form and exhibits specific physical characteristics. The compound has a predicted density of approximately 1.78±0.1 g/cm³, making it relatively dense compared to many organic compounds . This property influences its handling and application in laboratory settings.

Chemical Properties

The chemical behavior of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine is largely determined by its functional groups and structural modifications. The compound has a predicted pKa value of 9.16±0.20, indicating its acid-base properties . This value suggests that the compound would remain predominantly un-ionized under physiological conditions but could undergo deprotonation in more basic environments.

The solubility profile of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine indicates good solubility in methanol, facilitating its use in various biochemical assays. This solubility characteristic is important for laboratory applications where the compound needs to be in solution for reactions or analyses.

Synthesis and Preparation

The synthesis of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine involves sophisticated chemical processes that require protecting the guanine base while modifying the sugar moiety. This section explores the methodologies employed in its preparation and the challenges faced during synthesis.

Protection Strategies

Applications in Molecular Biology and Biochemistry

N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine has found significant applications in the field of molecular biology, particularly in oligonucleotide synthesis and related technologies. Its unique structural modifications confer advantageous properties that address specific challenges in nucleic acid technologies.

Oligonucleotide Synthesis

This modified nucleoside is primarily utilized in the synthesis of oligonucleotides, which are crucial components in various molecular biology techniques such as PCR and DNA sequencing. The incorporation of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine into oligonucleotides can enhance their stability without compromising the specificity of base pairing, a characteristic that is highly desirable in many applications.

Enhancement of RNA-DNA Duplex Stability

One of the notable properties of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine is its ability to enhance the stability of RNA-DNA duplexes. This enhancement occurs without negatively affecting the base-pair specificity, which is crucial for maintaining the fidelity of genetic information in various biochemical processes. The increased stability of these duplexes has implications for antisense technology, where the interaction between oligonucleotides and target RNA is a key determinant of efficacy.

Nuclease Resistance

Research focused on modified nucleosides like N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine has demonstrated their potential to improve the resistance of oligonucleotides to nucleases. Nucleases are enzymes that degrade nucleic acids, and this degradation can significantly limit the effectiveness of oligonucleotide-based therapeutics and diagnostics. By incorporating fluorinated nucleosides such as N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine, researchers can develop oligonucleotides with enhanced stability in biological environments, potentially extending their half-lives and improving their efficacy.

Research Findings on Biological Activities

The biological activities of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine and its derivatives have been a subject of scientific interest due to their potential applications in therapeutic and diagnostic fields. While specific research focusing exclusively on N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine is limited in the provided sources, broader research on related modified nucleosides provides valuable insights.

Stability and Specificity in Nucleic Acid Interactions

Research on modified nucleosides such as N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine has highlighted their role in enhancing both the stability and specificity of nucleic acid interactions. This dual enhancement is particularly significant as improvements in stability often come at the cost of reduced specificity in conventional modifications. The ability to maintain or even improve specificity while increasing stability makes these modified nucleosides valuable tools in various nucleic acid technologies.

Structural Impact Studies

Comparative Analysis with Related Compounds

To better understand the unique properties and applications of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine, it is valuable to compare it with structurally related compounds, particularly other fluorinated nucleosides. This comparison provides insights into the specific advantages and limitations of the 2'-fluoro modification compared to other positional fluorinations.

Comparison with 8-Fluoro-N-2-isobutyryl-2'-deoxyguanosine

The most directly comparable compound from the available research is 8-Fluoro-N-2-isobutyryl-2'-deoxyguanosine, which differs in the position of the fluoro substituent (C8 position of the purine ring rather than the 2' position of the sugar) . This positional difference leads to significant variations in chemical and biological properties:

-

Stability in Acidic Conditions: 8-Fluoro-N-2-isobutyryl-2'-deoxyguanosine exhibits specific stability profiles in various acids, being stable in 3% benzoic acid and 80% acetic acid in methanol, but relatively unstable in dichloroacetic acid (DCA) and trichloroacetic acid (TCA) . The stability profile of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine might differ due to the different position of the fluoro group.

-

Behavior During Deprotection: Research has shown that 8-Fluoro-N-2-isobutyryl-2'-deoxyguanosine undergoes transformation under ammonolysis conditions (treatment with concentrated aqueous ammonium hydroxide at 55°C), forming a mixture of 8-amino-2'-deoxyguanosine and C8:5'-O-cyclo-2'-deoxyguanosine . This transformation makes it challenging to incorporate this variant into oligonucleotides using standard phosphoramidite chemistry. The behavior of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine under similar conditions might be more favorable due to the different positioning of the fluoro group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume